molecular formula C22H29NO2 B5207618 N-(3-butoxypropyl)-3,3-diphenylpropanamide

N-(3-butoxypropyl)-3,3-diphenylpropanamide

Cat. No.: B5207618
M. Wt: 339.5 g/mol
InChI Key: CVTWWLPWBHWBNA-UHFFFAOYSA-N
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Description

N-(3-Butoxypropyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a diphenylpropanamide backbone with a 3-butoxypropyl substituent on the nitrogen atom. The butoxypropyl chain likely influences solubility and pharmacokinetic properties compared to analogs with alternative substituents.

Properties

IUPAC Name

N-(3-butoxypropyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-2-3-16-25-17-10-15-23-22(24)18-21(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,21H,2-3,10,15-18H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWWLPWBHWBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 3-butoxypropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The butoxypropyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the butoxypropyl chain.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-butoxypropyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential interactions with biological molecules make it a candidate for drug development and biochemical studies.

    Industry: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3-butoxypropyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The butoxypropyl chain and diphenylpropanamide core may facilitate binding to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-butoxypropyl)-3,3-diphenylpropanamide and related compounds:

Compound Name Substituent(s) Key Features Biological Activity/Application Reference
This compound 3-butoxypropyl Hydrophobic chain enhances lipophilicity; potential for CNS penetration. Limited direct data; inferred from structural analogs.
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole Aromatic heterocycle improves binding to kinase/receptor domains. Investigated as a kinase inhibitor or receptor ligand.
N-[N-(3-Guanidinopropyl)-carbamimidoyl]-3,3-diphenylpropanamide Guanidinopropyl-carbamimidoyl Polar guanidine group enhances solubility; used in GPCR studies. Molecular tool for G-protein coupled receptor research.
RORγ-Selective Diphenylpropanamide (Lead Compound) Variable (study-specific) Optimized for RORγ repression; modifications in three scaffold regions. Potent RORγ modulator with acceptable pharmacokinetics.
N-{4-[(Dipropylamino)sulfonyl]phenyl}-3-phenylpropanamide Sulfonamide-dipropylamino Sulfonamide group introduces acidity; potential for enhanced metabolic stability. Not explicitly stated; sulfonamides common in protease inhibitors.

Structural and Functional Analysis

Substituent Effects on Pharmacokinetics
  • Lipophilicity: The 3-butoxypropyl chain in the target compound increases logP compared to polar analogs like the guanidinopropyl derivative . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility: Sulfonamide-containing analogs (e.g., N-{4-[(dipropylamino)sulfonyl]phenyl}-3-phenylpropanamide) exhibit higher solubility due to ionizable sulfonamide groups .

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